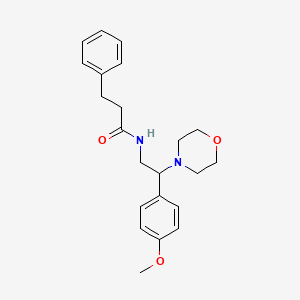
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
Research has been focused on the synthesis and characterization of various derivatives of morpholine and their potential applications. For instance, studies on oxyalkyl derivatives of trifluoromethanesulfonamide have highlighted the dynamic interplay between different types of chain and cyclic associates across different phase states, providing insights into the structural properties and potential chemical applications of such compounds N. Chipanina et al., 2020. Similarly, the synthesis of novel morpholin-3-fluorophenyl derivatives has been explored for their antibacterial and antifungal activities, underscoring the broader pharmacological potential of morpholine-based compounds Loganathan Velupillai et al., 2015.
Biological Activity and Applications
Morpholine derivatives have been extensively studied for their antimicrobial properties. For example, a series of N-phenylacetamide derivatives synthesized via the Mannich base method demonstrated significant antibacterial and antifungal activities, highlighting the therapeutic potential of such compounds A. Idhayadhulla et al., 2014. Furthermore, the design and synthesis of novel, selective, and orally bioavailable Adenosine A2A receptor antagonists based on morpholine derivatives have shown promising results in preclinical models of Parkinson's disease, suggesting potential applications in neuropharmacology Sujay Basu et al., 2017.
Photoinitiation Efficiency and Material Science
In the realm of material science, copolymeric systems incorporating morpholine moieties have been investigated for their photoinitiation efficiency in ultraviolet-curable pigmented coatings L. Angiolini et al., 1997. These studies contribute to our understanding of how morpholine derivatives can be utilized in the development of advanced materials with specific photophysical properties.
Advanced Drug Delivery Systems
The synthesis and evaluation of novel prodrugs for topical drug delivery, incorporating morpholinyl- and methylpiperazinylacyloxyalkyl esters, have demonstrated enhanced skin permeation and potential for improved therapeutic efficacy J. Rautio et al., 2000. Such research underscores the role of morpholine derivatives in designing more effective drug delivery systems.
Imaging and Diagnostics
The development of PET imaging ligands based on morpholine derivatives, such as the synthesis of [11C]HG-10-102-01 for imaging LRRK2 enzyme in Parkinson's disease, represents a significant advance in diagnostic imaging Min Wang et al., 2017. This research highlights the potential of morpholine derivatives in the creation of novel imaging agents for neurological disorders.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-10-8-19(9-11-20)21(24-13-15-27-16-14-24)17-23-22(25)12-7-18-5-3-2-4-6-18/h2-6,8-11,21H,7,12-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVWTZMWRHFCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-difluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2778565.png)
![Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate](/img/structure/B2778566.png)
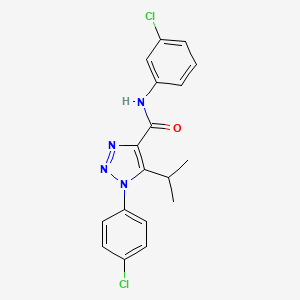

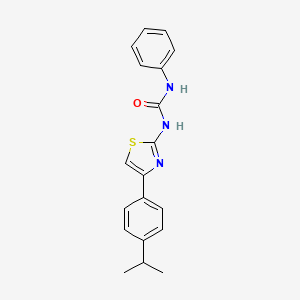
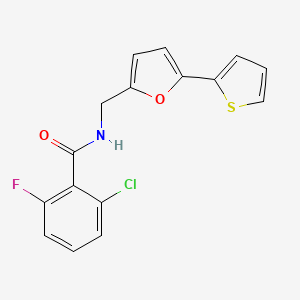
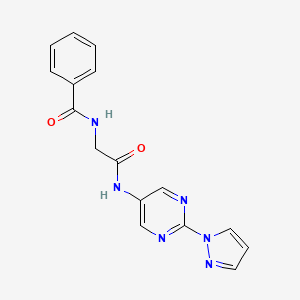
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2778575.png)
![3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]propanoic acid](/img/structure/B2778577.png)
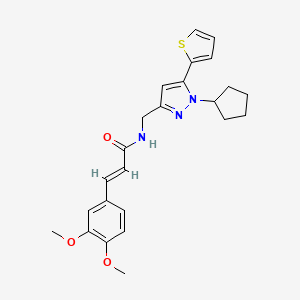
![(1s,3s)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)adamantane-1-carboxamide](/img/structure/B2778583.png)
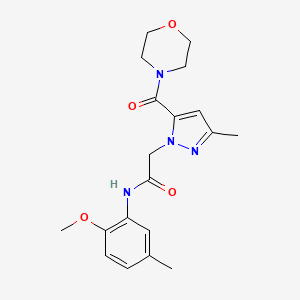
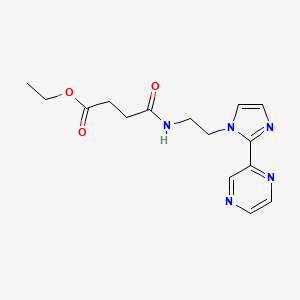
![2-amino-4-(3,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2778587.png)
